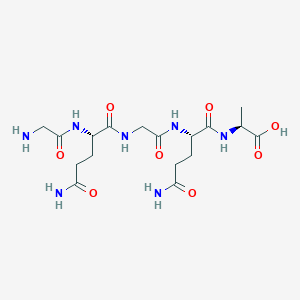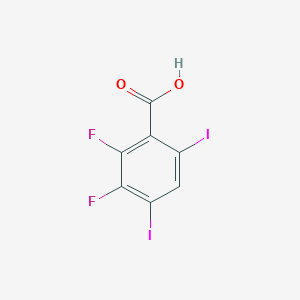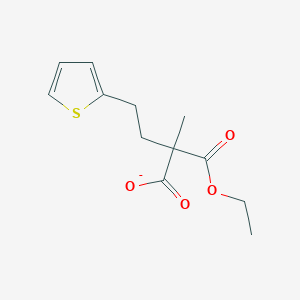
1-Benzyl-3-(2-hydroxyethyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(2-hydroxyethyl)pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in chemistry and biology. This compound features a benzyl group attached to the nitrogen atom of the pyridine ring and a hydroxyethyl group at the 3-position, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-hydroxyethyl)pyridin-1-ium chloride typically involves the alkylation of pyridine. One common method is the reaction of pyridine with benzyl chloride and 2-chloroethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyridine attacks the electrophilic carbon of benzyl chloride, followed by the addition of 2-chloroethanol to form the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-(2-hydroxyethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinium ring can be reduced to form a dihydropyridine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of 1-Benzyl-3-(2-oxoethyl)pyridin-1-ium chloride.
Reduction: Formation of 1-Benzyl-3-(2-hydroxyethyl)dihydropyridine.
Substitution: Formation of various substituted pyridinium salts depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzyl-3-(2-hydroxyethyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex pyridinium salts and ionic liquids.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role as a cholinesterase inhibitor, which could have implications in treating neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(2-hydroxyethyl)pyridin-1-ium chloride involves its interaction with biological targets such as enzymes. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(2-hydroxyethyl)pyridin-1-ium chloride: Similar structure but with the hydroxyethyl group at the 4-position.
1-Benzyl-3-(2-methoxyethyl)pyridin-1-ium chloride: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness: 1-Benzyl-3-(2-hydroxyethyl)pyridin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and hydroxyethyl groups allows for versatile modifications and applications in various fields.
Propriétés
Numéro CAS |
188882-84-0 |
|---|---|
Formule moléculaire |
C14H16ClNO |
Poids moléculaire |
249.73 g/mol |
Nom IUPAC |
2-(1-benzylpyridin-1-ium-3-yl)ethanol;chloride |
InChI |
InChI=1S/C14H16NO.ClH/c16-10-8-14-7-4-9-15(12-14)11-13-5-2-1-3-6-13;/h1-7,9,12,16H,8,10-11H2;1H/q+1;/p-1 |
Clé InChI |
LACJDAFIWCEAHB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)
![6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12578753.png)
![4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid](/img/structure/B12578763.png)

![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine](/img/structure/B12578787.png)
![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)

![3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene](/img/structure/B12578805.png)

![1-(4-Methoxyphenyl)-2-oxo-2-[(propan-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12578837.png)

